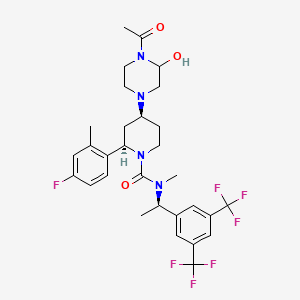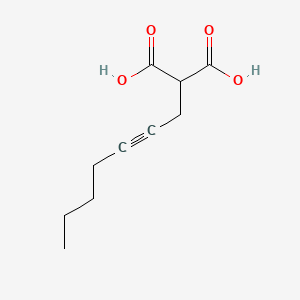
2-(2-Heptynyl)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Heptynyl)malonic acid is an organic compound with the molecular formula C10H14O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a 2-heptynyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Heptynyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the malonic ester synthesis, where diethyl malonate is deprotonated with a weak base, such as sodium ethoxide, to form an enolate. This enolate then undergoes nucleophilic substitution with 2-heptynyl bromide to form the desired product. The reaction conditions usually involve refluxing in ethanol, followed by acidic hydrolysis and decarboxylation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods may involve continuous flow processes and the use of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Heptynyl)malonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the heptynyl group to a double or single bond.
Substitution: The acidic hydrogen atoms on the methylene group can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield heptynoic acid derivatives, while reduction can produce heptenes or heptanes.
Wissenschaftliche Forschungsanwendungen
2-(2-Heptynyl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Heptynyl)malonic acid involves its reactivity as a malonic acid derivative. The compound can form enolates, which are nucleophilic and can participate in various carbon-carbon bond-forming reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylmalonic acid
- 2-Ethylmalonic acid
- 2-Phenylmalonic acid
Uniqueness
2-(2-Heptynyl)malonic acid is unique due to the presence of the heptynyl group, which introduces additional reactivity and potential for further functionalization. This makes it a valuable compound in synthetic organic chemistry, offering different reactivity patterns compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
7499-20-9 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-hept-2-ynylpropanedioic acid |
InChI |
InChI=1S/C10H14O4/c1-2-3-4-5-6-7-8(9(11)12)10(13)14/h8H,2-4,7H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
AZDWCIKOWAZNJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


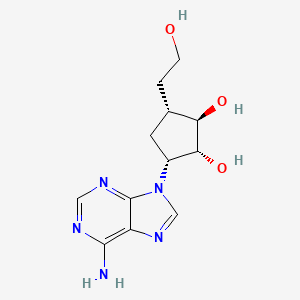
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)
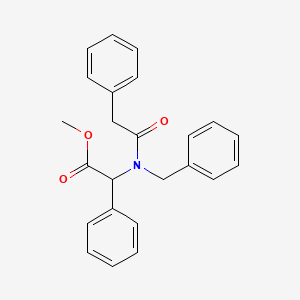
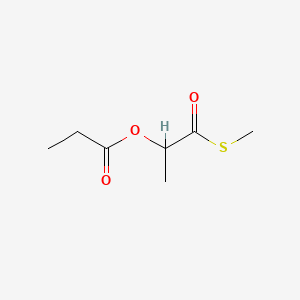

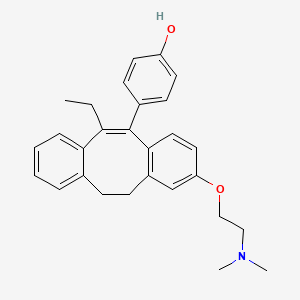
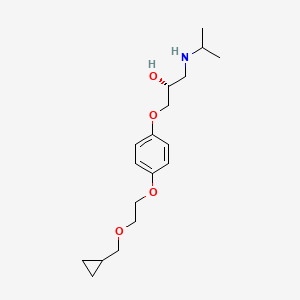


![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)

